molecular formula C13H13NO2S2 B1303436 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile CAS No. 62455-63-4

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile

Cat. No. B1303436
CAS RN: 62455-63-4
M. Wt: 279.4 g/mol
InChI Key: ZDJAFJFCFYXUKV-UHFFFAOYSA-N
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Description

The compound 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile is a chemical of interest due to its potential applications in synthesizing bioactive heterocycles and other organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structural motifs have been synthesized and studied, providing insights into the chemistry of such molecules.

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed reactions and interactions with various reagents. For instance, a dipolarophile with a methoxyphenyl group was synthesized by reacting 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . Another synthesis route involves the reaction between 2-methylbenzothiazole and alkyl propiolates in aqueous alcohol to obtain alkyl (Z)-3-((2-(N-((E)-3-methoxy-3-oxoprop-1-en-1-yl)acetamido)phenyl)thio)acrylates . These methods could potentially be adapted for the synthesis of 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using X-ray diffraction techniques. For example, the crystal structure of a related acrylonitrile derivative exhibits inter and intramolecular hydrogen bonds . Similarly, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate has been determined . These studies suggest that 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile may also exhibit interesting structural features, such as hydrogen bonding patterns, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives is highlighted by their ability to undergo selective cyclization reactions. For instance, methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates react with amines to form pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines . This indicates that 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile could potentially participate in similar cyclization reactions, leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives can be influenced by their molecular structure. For example, benzimidazole derivatives related to 2,3-acrylonitriles exhibit planarity and the ability to intercalate into double-stranded DNA, which is significant for their antitumor activity . The presence of substituents such as methoxy and methylthio groups can affect the solubility, melting point, and stability of these compounds. Therefore, it can be inferred that 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile would have distinct physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of "2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile" have been documented. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives from reactions involving similar molecular frameworks. These derivatives were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's relevance in the development of potential anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Biological Evaluation

A study by Bhale et al. (2018) explored the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives, demonstrating their therapeutic potential through in vitro anti-tumor evaluations. This research provides insight into the compound's utility in creating novel molecular templates with significant anticancer, antioxidant, and anti-inflammatory properties (Pravin S. Bhale, H. Chavan, Sakharam B. Dongare, S. Sankpal, B. Bandgar, 2018).

Reactivity and Application in Polymer Chemistry

The reactivity of related compounds has been studied for their application in polymer chemistry. For example, Cuervo-Rodríguez et al. (2019) investigated the influence of side chain structure on the thermal and antimicrobial properties of cationic methacrylic polymers. This work highlights the role of similar acrylonitrile derivatives in developing antimicrobial polymers with potential applications in healthcare and materials science (R. Cuervo-Rodríguez, A. Muñoz-Bonilla, J. Araujo, C. Echeverría, M. Fernández-García, 2019).

Luminescent Materials

Dong-cai and Wan-gen (2006) synthesized ternary complexes of terbium with aromatic carboxylic acids and acrylonitrile, uncovering the luminescent properties of these complexes. This suggests that derivatives of "2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile" could be instrumental in fabricating bonding-type terbium polymer luminescent materials, opening avenues for advancements in materials science and engineering (Guo Dong-cai, Shu Wan-gen, 2006).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to predict its mechanism of action. If it’s a drug, it would depend on the biological target. If it’s a reagent in a chemical reaction, it would depend on the reaction conditions and other reagents .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Without specific information, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing side effects. If it’s a reagent or an intermediate in chemical synthesis, research could focus on finding more efficient or environmentally friendly ways to synthesize it .

properties

IUPAC Name

2-(4-methoxybenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-16-10-6-4-9(5-7-10)12(15)11(8-14)13(17-2)18-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJAFJFCFYXUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380957
Record name 2-(4-methoxybenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile

CAS RN

62455-63-4
Record name 2-(4-methoxybenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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